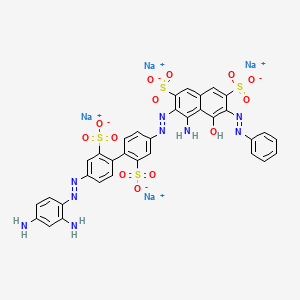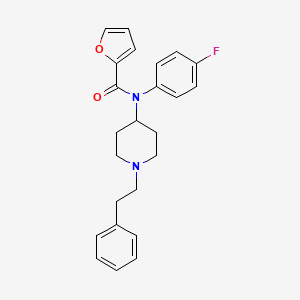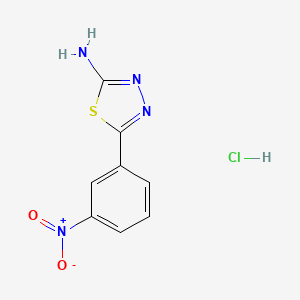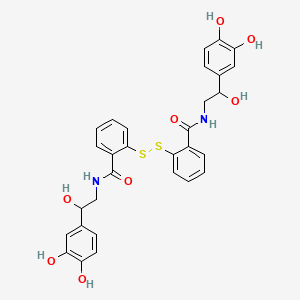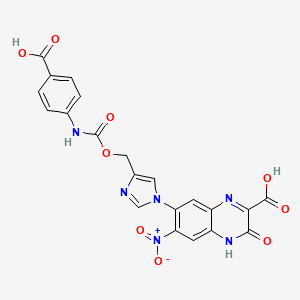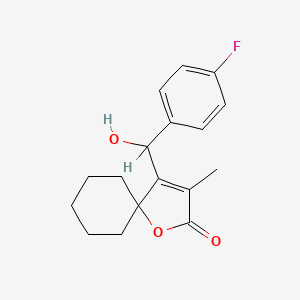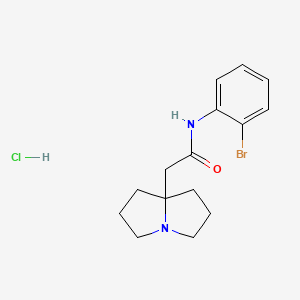
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolizine ring system, an acetamide group, and a bromophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride typically involves the following steps:
Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetamide Group: This step involves the reaction of the pyrrolizine intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Bromophenyl Substitution:
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to a more saturated form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-chlorophenyl)-, monohydrochloride
- 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-fluorophenyl)-, monohydrochloride
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride is unique due to the presence of the bromophenyl group, which may confer distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be attributed to the different electronic and steric effects of the bromine atom.
特性
CAS番号 |
88069-40-3 |
|---|---|
分子式 |
C15H20BrClN2O |
分子量 |
359.69 g/mol |
IUPAC名 |
N-(2-bromophenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O.ClH/c16-12-5-1-2-6-13(12)17-14(19)11-15-7-3-9-18(15)10-4-8-15;/h1-2,5-6H,3-4,7-11H2,(H,17,19);1H |
InChIキー |
SXNPEBHFNXQSCJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCCN2C1)CC(=O)NC3=CC=CC=C3Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
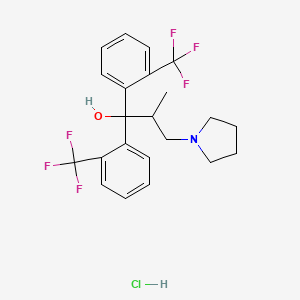

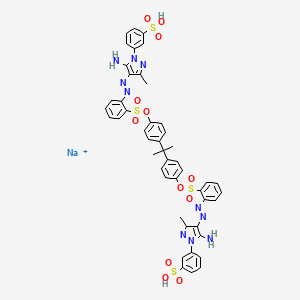
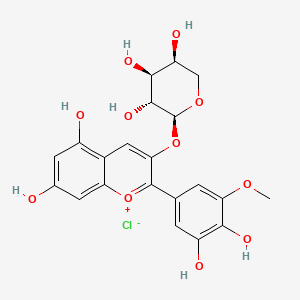
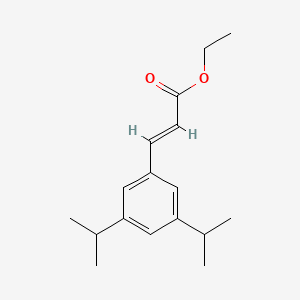
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)

